1-(2-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide
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Overview
Description
1-(2-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a thiadiazole ring, and a carboxamide group
Preparation Methods
The synthesis of 1-(2-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thiadiazole moiety, and the final coupling to form the carboxamide. Common synthetic routes may involve the use of reagents such as acyl chlorides, amines, and thiols under controlled conditions of temperature and pH. Industrial production methods may scale up these reactions using continuous flow reactors and optimized catalysts to improve yield and efficiency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The thiadiazole ring is known to interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved may include binding to active sites, altering protein conformation, or affecting signal transduction pathways .
Comparison with Similar Compounds
Similar compounds include other pyrrolidine and thiadiazole derivatives, such as:
- 1-(2-methoxy-5-methylphenyl)ethyl(pentan-3-yl)amine
- N-ethylpentylone These compounds share structural similarities but may differ in their specific functional groups and resulting properties. The uniqueness of 1-(2-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications .
Properties
Molecular Formula |
C19H24N4O2S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(2-methylphenyl)-5-oxo-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H24N4O2S/c1-4-13(5-2)18-21-22-19(26-18)20-17(25)14-10-16(24)23(11-14)15-9-7-6-8-12(15)3/h6-9,13-14H,4-5,10-11H2,1-3H3,(H,20,22,25) |
InChI Key |
VKVLKOJWIUHWMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3C |
Origin of Product |
United States |
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